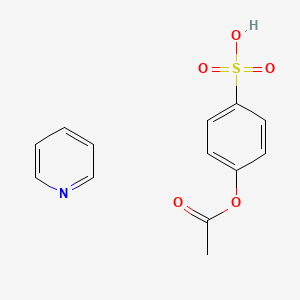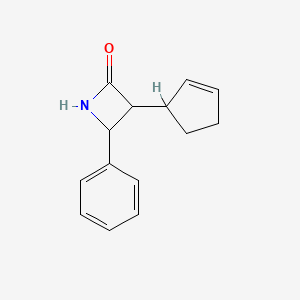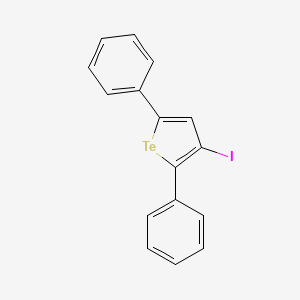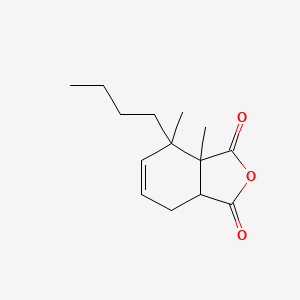
4-(Acetyloxy)benzene-1-sulfonic acid--pyridine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reactants: 4-(Acetyloxy)benzenesulfonic acid, pyridine
- Conditions: Room temperature, stirring
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, is common in large-scale production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) typically involves the esterification of 4-hydroxybenzenesulfonic acid with acetic anhydride, followed by the introduction of pyridine. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction scheme can be represented as follows:
-
Esterification
- Reactants: 4-hydroxybenzenesulfonic acid, acetic anhydride
- Catalyst: Sulfuric acid
- Conditions: Reflux at elevated temperatures
化学反応の分析
Types of Reactions
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Sulfonate derivatives
Reduction: 4-(Hydroxy)benzene-1-sulfonic acid
Substitution: Nitro or halogenated derivatives of the aromatic ring
科学的研究の応用
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their function. The aromatic ring allows for π-π interactions with other aromatic compounds, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
4-Hydroxybenzenesulfonic Acid: Lacks the ester and pyridine groups, making it less versatile in reactions.
4-Acetyloxybenzenesulfonic Acid: Similar but without the pyridine moiety, limiting its applications in coordination chemistry.
Pyridine-4-sulfonic Acid: Contains the pyridine and sulfonic acid groups but lacks the ester functionality.
Uniqueness
4-(Acetyloxy)benzene-1-sulfonic acid–pyridine (1/1) is unique due to the combination of ester, sulfonic acid, and pyridine functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
181636-95-3 |
|---|---|
分子式 |
C13H13NO5S |
分子量 |
295.31 g/mol |
IUPAC名 |
4-acetyloxybenzenesulfonic acid;pyridine |
InChI |
InChI=1S/C8H8O5S.C5H5N/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;1-2-4-6-5-3-1/h2-5H,1H3,(H,10,11,12);1-5H |
InChIキー |
QOMRUKQECFBKDS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)

![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)



![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)



![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)

